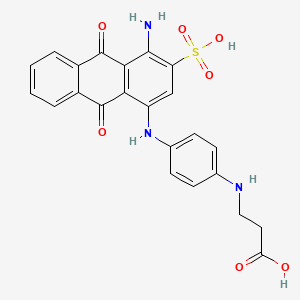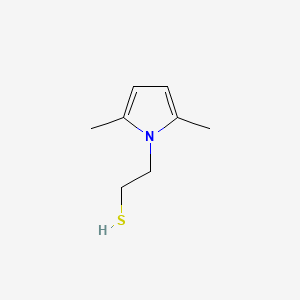
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride is a chemical compound with the molecular formula C12H7Cl2N2O. It is a derivative of benzenediazonium chloride, featuring a chlorophenoxy group attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Diazotization Reaction:
Sandmeyer Reaction: This involves the reaction of an aromatic amine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with a chlorophenoxy compound.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process, where the raw materials are mixed in a controlled environment to ensure the purity and consistency of the final product.
Purification: The crude product is purified through recrystallization or other purification techniques to achieve the desired level of purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: Substitution reactions are common, where the diazonium group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride and hypophosphorous acid are used.
Substitution: Various nucleophiles can be used for substitution reactions, including phenols and amines.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Azo compounds and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis to introduce chlorophenoxy groups into other molecules. Biology: It serves as a reagent in biochemical assays and studies involving chlorophenoxy compounds. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through the diazonium group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Benzenediazonium chloride: The parent compound without the chlorophenoxy group.
4-Chlorophenol: A simpler compound lacking the diazonium group.
5-Chloro-2-(4-chlorophenoxy)aniline: A related compound with an amine group instead of the diazonium group.
Uniqueness: Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride is unique due to its combination of the diazonium group and the chlorophenoxy group, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
29684-43-3 |
|---|---|
Molecular Formula |
C12H7Cl3N2O |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)benzenediazonium;chloride |
InChI |
InChI=1S/C12H7Cl2N2O.ClH/c13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;/h1-7H;1H/q+1;/p-1 |
InChI Key |
WZIPUDOJTYTOKO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)

